N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide, also known as FIPI, is a small molecule inhibitor of phospholipase D (PLD)1. It has a molecular formula of C15H12N2O3 and a molecular weight of 268.2721.
Synthesis Analysis
There is limited research available on the synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide. However, similar compounds containing the isoxazole moiety have been studied for their antimicrobial properties2. More research is needed to understand the synthesis process of this specific compound.Molecular Structure Analysis
The molecular structure of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide is complex, contributing to its versatile applications in various fields3. The compound’s structure includes a furan ring, an isoxazole ring, and a benzamide group1.
Chemical Reactions Analysis
The chemical reactions involving N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide are not well-documented in the literature. However, similar compounds have shown potential in diverse scientific research, including drug discovery and development, biological studies, and material synthesis4.Physical And Chemical Properties Analysis
The physical and chemical properties of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide are not well-documented. However, its molecular formula is C15H12N2O3 and its molecular weight is 268.2721.Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
One study highlights the preparation of novel derivatives involving the furan and isoxazole moieties, showcasing moderate cysteinyl leukotriene receptor 2 antagonistic activity, which could be significant in treating inflammatory diseases (Tsuji et al., 2003).
Catalytic Applications
Research by Hatanaka et al. (2010) demonstrates the use of an iron-methyl complex with an N-heterocyclic carbene ligand for activating the C-H bonds of furans, leading to the borylation of these compounds. This catalytic activity is crucial for synthesizing aryl-furan compounds, which are valuable in various chemical syntheses (Hatanaka et al., 2010).
Pharmaceutical Synthesis
A molecular hybridization study integrated 1,2,3-triazole-based Mycobacterium tuberculosis inhibitors with natural product-based tricyclic antimycobacterial agents, leading to the synthesis of novel clubbed 1,2,3-triazole hybrids. This research could pave the way for developing new treatments for mycobacterial infections (Patpi et al., 2012).
Material Science
In the field of material science, Wilsens et al. (2014) investigated novel poly(ester amide)s containing 2,5-furandicarboxylic acid, demonstrating the influence of the 2,5-furandicarboxamide moiety on hydrogen bonding in these polymers. This research contributes to the development of new materials with potential applications in sustainable plastics and fibers (Wilsens et al., 2014).
Antitubercular Activity
Kantevari et al. (2011) synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, which were evaluated for their in vitro antimycobacterial activity. This study contributes to the ongoing search for effective antitubercular agents (Kantevari et al., 2011).
Safety And Hazards
The safety and hazards associated with N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide are not well-documented in the available resources. It’s important to handle all chemical compounds with care and appropriate safety measures.
Direcciones Futuras
The future directions for research on N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide are promising. Given its role as a PLD inhibitor1, it could be further explored for potential therapeutic applications. However, more research is needed to fully understand its properties and potential uses.
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-11-5-2-3-6-13(11)16(19)17-10-12-9-15(21-18-12)14-7-4-8-20-14/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGYQBOYJXLVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.